molecular formula C12H20O2 B105696 3,7-Dimethylocta-2,6-dienyl acetate CAS No. 16409-44-2

3,7-Dimethylocta-2,6-dienyl acetate

Cat. No.: B105696
CAS No.: 16409-44-2
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylocta-2,6-dienyl acetate, also known as geranyl acetate, is a naturally occurring compound found in various plants, fruits, and essential oils. It is widely used in the fragrance and flavor industry due to its pleasant floral and fruity aroma.

Scientific Research Applications

Chemical Reactions and Additions

3,7-Dimethylocta-2,6-dienyl acetate has been studied in various chemical reactions. For instance, its reactions with organic radicals generated by manganese(III) acetate oxidation have been examined, showcasing specific reaction patterns at different bonds (Mcquillin & Wood, 1976). Additionally, it undergoes regioselective radical additions, demonstrating different reactivity patterns based on the type of radicals involved (Mcquillin & Wood, 1976).

Biological Activities and Applications

This compound and its derivatives show potential in biological applications. For example, geranylbenzoquinonoids containing this compound have exhibited mild in vitro activity against the Plasmodium falciparum malaria parasite (Makangara et al., 2010). Additionally, linear geranylphenols synthesized from this compound have shown inhibitory effects on the mycelial growth of the plant pathogen Botrytis cinerea (Espinoza et al., 2014).

Synthesis and Molecular Structure

The compound has been a subject of interest in synthesis and structural analysis. Various studies have focused on synthesizing linear geranylphenols and examining their structures (Taborga et al., 2013). These insights are crucial for understanding the compound's potential in various applications.

Safety and Hazards

The compound is classified as a skin irritant and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . The compound is classified as a combustible liquid .

Properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQPQRQIQDZMP-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COC(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047068
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/sweet, floral odour
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.905-0.914
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

141-12-8
Record name Neryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nerol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neryl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neryl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF82IJU18H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,7-Dimethylocta-2,6-dienyl acetate
Reactant of Route 2
Reactant of Route 2
3,7-Dimethylocta-2,6-dienyl acetate
Reactant of Route 3
Reactant of Route 3
3,7-Dimethylocta-2,6-dienyl acetate
Reactant of Route 4
Reactant of Route 4
3,7-Dimethylocta-2,6-dienyl acetate
Reactant of Route 5
Reactant of Route 5
3,7-Dimethylocta-2,6-dienyl acetate
Reactant of Route 6
Reactant of Route 6
3,7-Dimethylocta-2,6-dienyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.